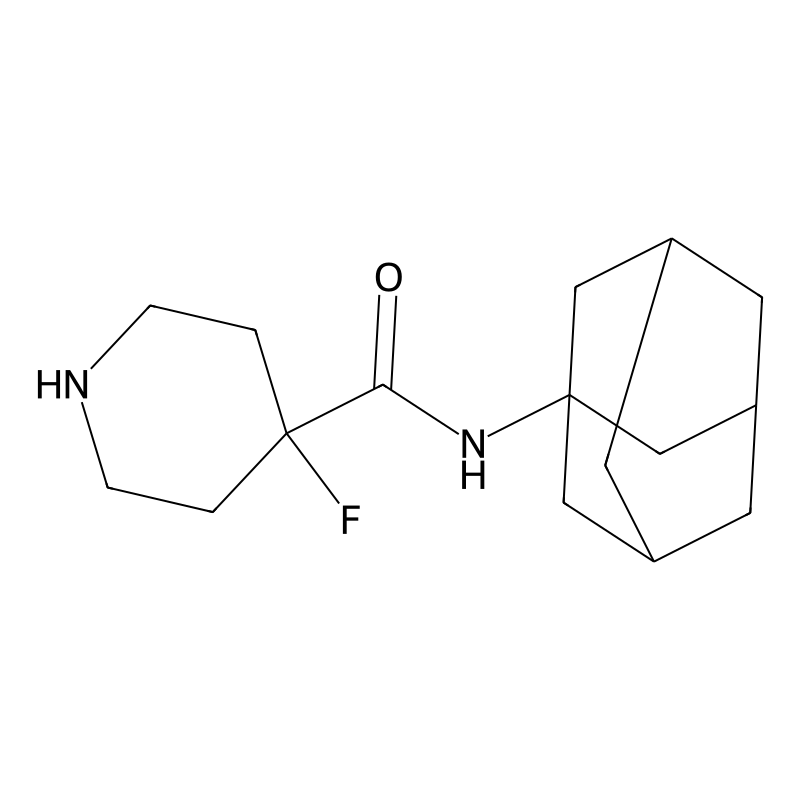

N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide

Catalog No.

S7568793

CAS No.

M.F

C16H25FN2O

M. Wt

280.38 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide

IUPAC Name

N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide

Molecular Formula

C16H25FN2O

Molecular Weight

280.38 g/mol

InChI

InChI=1S/C16H25FN2O/c17-16(1-3-18-4-2-16)14(20)19-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,18H,1-10H2,(H,19,20)

InChI Key

MJGAATZBPZRPRO-UHFFFAOYSA-N

SMILES

C1CNCCC1(C(=O)NC23CC4CC(C2)CC(C4)C3)F

Canonical SMILES

C1CNCCC1(C(=O)NC23CC4CC(C2)CC(C4)C3)F

N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent drug that has been found to have a significant impact on the endocannabinoid system. In this paper, we will explore the various aspects of this compound, including its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific research, potential implications in various fields of research and industry, limitations, and future directions.

Synthetic cannabinoids such as N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide are a group of compounds that mimic the effects of natural cannabinoids like THC found in marijuana. They are created in a laboratory and are designed to target the endocannabinoid system, which is responsible for regulating functions such as mood, appetite, and pain. Synthetic cannabinoids have gained popularity in recent years due to their potency and psychoactive effects.

N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide has a molecular formula of C21H29FN2O and a molecular weight of 352.5 g/mol. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The melting point of N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide is 85-87°C, and it has a boiling point of 452°C at 760 mmHg.

The synthesis of N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide involves several chemical reactions, including the reaction between adamantyl chloride and 4-fluoropiperidine to form N-(1-adamantyl)-4-fluoropiperidine. This compound is then reacted with chloroformate to produce the final product, N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide. The characterization of N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide involves the use of various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to detect and quantify N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide in biological samples. These methods can also be used to identify other synthetic cannabinoids that may be present.

N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide interacts with the endocannabinoid system by binding to cannabinoid receptors in the brain and other organs. It has been found to have a high affinity for these receptors, which is responsible for its potent psychoactive effects. However, the long-term effects of N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide on the endocannabinoid system are not yet fully understood.

Studies have shown that N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide has a higher potency than other synthetic cannabinoids, which increases the risk of adverse effects such as anxiety, paranoia, and hallucinations. The toxicity of N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide has also been reported to be higher than other synthetic cannabinoids, which makes it a concern for public health and safety.

N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide has been used in various scientific experiments to study the effects of synthetic cannabinoids on the endocannabinoid system and other biological processes. It has also been used to develop new drugs that target the endocannabinoid system for therapeutic purposes.

Research on N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide is ongoing, and new findings are regularly published in scientific journals. However, due to its high potency and reported toxicity, the use of N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide in scientific experiments has become more restricted in recent years.

The potential implications of N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide in various fields of research and industry are broad. It has been proposed as a potential treatment for various medical conditions that are linked to the endocannabinoid system, such as epilepsy and chronic pain. It may also have applications in the pharmaceutical industry as a target for drug development.

One of the limitations of N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide is the lack of understanding of its long-term effects on the endocannabinoid system and other biological processes. Future research should focus on exploring the potential adverse effects of this compound and its potential for abuse. Other future directions for research on N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide include the development of new drugs that target the endocannabinoid system and the study of its interactions with other drugs.

In conclusion, N-(1-adamantyl)-4-fluoropiperidine-4-carboxamide is a potent synthetic cannabinoid that has gained popularity in recent years. Its high potency and reported toxicity make it a concern for public health and safety. However, research on this compound is ongoing, and it may have several potential applications in various fields of research and industry. Future research should focus on exploring its potential adverse effects and its interactions with other drugs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

280.19509159 g/mol

Monoisotopic Mass

280.19509159 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-24-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds